molecular formula C12H16N4O B7070990 N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide

N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide

Cat. No.: B7070990
M. Wt: 232.28 g/mol
InChI Key: ZADKTVYJFMZECE-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide is a chemical compound with a complex structure that includes a pyridazine ring substituted with a carboxamide group, a cyanopropyl group, and an ethyl group

Properties

IUPAC Name

N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-4-16(8-9(2)6-13)12(17)11-5-10(3)15-14-7-11/h5,7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADKTVYJFMZECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C#N)C(=O)C1=CN=NC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyridazine-4-carboxylic acid with ethylamine to form the corresponding amide. This intermediate is then reacted with 2-cyanopropyl bromide under basic conditions to introduce the cyanopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the cyanopropyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The cyanopropyl group can act as a reactive site for further chemical modifications, while the pyridazine ring can interact with biological molecules. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanopropyl)-N-ethylpyridazine-4-carboxamide: Similar structure but lacks the methyl group on the pyridazine ring.

    N-(2-cyanopropyl)-N-methyl-6-methylpyridazine-4-carboxamide: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

N-(2-cyanopropyl)-N-ethyl-6-methylpyridazine-4-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyanopropyl and ethyl groups on the pyridazine ring allows for unique reactivity and interactions that are not observed in similar compounds.

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